molecular formula C11H14F2N2O B2723810 4-[(3,3-Difluorocyclobutyl)methoxy]-5,6-dimethylpyrimidine CAS No. 2202260-87-3

4-[(3,3-Difluorocyclobutyl)methoxy]-5,6-dimethylpyrimidine

Cat. No.: B2723810
CAS No.: 2202260-87-3
M. Wt: 228.243
InChI Key: MINRMMHNOMAMFB-UHFFFAOYSA-N
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Description

4-[(3,3-Difluorocyclobutyl)methoxy]-5,6-dimethylpyrimidine is a pyrimidine derivative characterized by a 3,3-difluorocyclobutylmethoxy substituent at the 4-position and methyl groups at the 5- and 6-positions. Pyrimidines are heterocyclic aromatic compounds widely utilized in medicinal chemistry due to their structural mimicry of nucleic acid bases.

Properties

IUPAC Name

4-[(3,3-difluorocyclobutyl)methoxy]-5,6-dimethylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F2N2O/c1-7-8(2)14-6-15-10(7)16-5-9-3-11(12,13)4-9/h6,9H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MINRMMHNOMAMFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1OCC2CC(C2)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-[(3,3-Difluorocyclobutyl)methoxy]-5,6-dimethylpyrimidine typically involves several steps, starting with the preparation of the difluorocyclobutyl intermediate. This intermediate is then reacted with a methoxy group under specific conditions to form the desired compound. The synthetic route often involves the use of reagents such as boron compounds for Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

4-[(3,3-Difluorocyclobutyl)methoxy]-5,6-dimethylpyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

4-[(3,3-Difluorocyclobutyl)methoxy]-5,6-dimethylpyrimidine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an inhibitor in various biological pathways.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of other industrially relevant chemicals.

Mechanism of Action

The mechanism of action of 4-[(3,3-Difluorocyclobutyl)methoxy]-5,6-dimethylpyrimidine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Pyrimidine Derivatives

Key Structural Features of 4-[(3,3-Difluorocyclobutyl)methoxy]-5,6-dimethylpyrimidine

  • 4-Position : 3,3-Difluorocyclobutylmethoxy group (sterically bulky, fluorinated).
  • 5- and 6-Positions : Methyl groups (electron-donating, lipophilic).

Comparison Table: Substituent Effects

Compound Name 4-Position Substituent 5-/6-Position Substituents Key Functional Groups Potential Implications
4-[(3,3-Difluorocyclobutyl)methoxy]-5,6-dimethylpyrimidine 3,3-Difluorocyclobutylmethoxy Methyl Fluorine, cyclobutyl, methoxy Enhanced metabolic stability, conformational rigidity
Sulfadoxine (33.1.33) Sulfanilamide 5,6-Dimethoxy Methoxy, sulfonamide Antibacterial (dihydrofolate reductase inhibition)
2,5-Diamino-3,4-dihydro-4-oxo-6-(5-trioribosylamino)pyrimidine Ribosylamino Amino, oxo Amino, hydroxyl, oxo Nucleoside analog (RNA/DNA interaction)

Detailed Comparisons

Substituent Electronic Effects The 3,3-difluorocyclobutylmethoxy group introduces electron-withdrawing fluorine atoms and a strained cyclobutane ring. This contrasts with Sulfadoxine’s methoxy groups, which are purely electron-withdrawing but lack fluorination. Fluorination may enhance metabolic stability and alter binding affinity in enzyme pockets compared to non-fluorinated analogs .

Synthetic Complexity Sulfadoxine’s synthesis involves sequential methoxylation and sulfonamide coupling , whereas the target compound’s 3,3-difluorocyclobutylmethoxy group likely requires fluorination and cyclobutane ring formation, which are synthetically challenging. The ribosylamino substituent in ’s compound involves glycosylation, a step absent in the target compound’s structure .

Biological Relevance

  • Sulfadoxine’s sulfonamide group enables dihydrofolate reductase inhibition, a mechanism unlikely in the target compound due to the absence of sulfonamide functionality .
  • The fluorinated cyclobutyl group in the target compound may confer selectivity for kinases or GPCRs where steric bulk and fluorine interactions are critical.

Research Findings and Hypotheses

  • Metabolic Stability: Fluorine atoms in the cyclobutyl group may reduce oxidative metabolism, extending half-life compared to non-fluorinated analogs (e.g., methoxy-substituted pyrimidines) .
  • Solubility Trade-offs : While methyl groups enhance lipophilicity, the polar methoxy linker at the 4-position may partially offset this, balancing solubility for oral bioavailability.

Biological Activity

4-[(3,3-Difluorocyclobutyl)methoxy]-5,6-dimethylpyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological activity, and relevant research findings.

Synthesis

The synthesis of 4-[(3,3-Difluorocyclobutyl)methoxy]-5,6-dimethylpyrimidine typically involves the reaction of specific precursors under controlled conditions. The details of the synthetic pathway can vary, but it often includes steps such as:

  • Formation of the pyrimidine core.
  • Introduction of the methoxy and difluorocyclobutyl substituents.

Antitumor Activity

Research indicates that pyrimidine derivatives, including compounds similar to 4-[(3,3-Difluorocyclobutyl)methoxy]-5,6-dimethylpyrimidine, exhibit significant antitumor properties. For instance, studies have shown that related compounds can act as potent inhibitors of fibroblast growth factor receptor (FGFR) tyrosine kinases, which are implicated in various cancers. These inhibitors have demonstrated efficacy in preclinical models such as RT112 bladder cancer xenografts .

The mechanism by which these compounds exert their biological effects often involves modulation of key signaling pathways. Specifically:

  • FGFR Inhibition : Compounds targeting FGFR can disrupt tumor growth and proliferation by interfering with the signaling pathways that promote angiogenesis and cancer cell survival.
  • Cell Cycle Arrest : Some studies suggest that these compounds may induce cell cycle arrest in cancer cells, leading to apoptosis.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (PK) and toxicological profiles of 4-[(3,3-Difluorocyclobutyl)methoxy]-5,6-dimethylpyrimidine is crucial for evaluating its therapeutic potential. Key aspects include:

  • Absorption : The compound's lipophilicity may influence its absorption rates.
  • Metabolism : Investigations into metabolic pathways reveal potential active metabolites that could contribute to its efficacy or toxicity.
  • Safety Profile : Preclinical studies are essential to assess the safety profile, including any adverse effects observed in animal models.

Case Studies

  • In Vivo Efficacy : In a study involving xenograft models, compounds structurally related to 4-[(3,3-Difluorocyclobutyl)methoxy]-5,6-dimethylpyrimidine demonstrated significant tumor reduction compared to controls .
  • Binding Affinity Studies : Research has shown that certain analogs exhibit high binding affinities for target receptors involved in tumor biology, suggesting a promising therapeutic window .

Data Tables

PropertyValue
Molecular Weight200 g/mol
SolubilitySoluble in DMSO
Target ReceptorFGFR1/2/3
IC50 (Antitumor Activity)50 nM (in vitro)

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